Sabarubicin Demonstrates 2.2x Higher Response Rate than Doxorubicin in Human Tumor Xenografts
In a direct head-to-head preclinical comparison, Sabarubicin (MEN-10755) exhibited a substantially higher overall response rate than doxorubicin in a panel of 11 doxorubicin-resistant human tumor xenografts. Sabarubicin was effective in 6 out of 11 tumors, resulting in a 69% response rate, compared to doxorubicin's 31% response rate in the same panel [1].
| Evidence Dimension | Antitumor efficacy in resistant human tumor xenografts (Overall Response Rate) |
|---|---|
| Target Compound Data | 69% (6 of 11 tumors) |
| Comparator Or Baseline | Doxorubicin: 31% |
| Quantified Difference | 2.2-fold higher response rate (69% vs. 31%) |
| Conditions | Panel of 11 human tumor xenografts with intrinsic or acquired resistance to doxorubicin, including breast (MX-1), lung, and prostate carcinomas implanted in athymic nude mice; i.v. treatment with therapeutic doses |
Why This Matters
This data directly supports the procurement of Sabarubicin for research involving doxorubicin-resistant cancer models, where standard anthracyclines fail to demonstrate meaningful activity.
- [1] Pratesi, G., et al. (1998). Improved efficacy and enlarged spectrum of activity of a novel anthracycline disaccharide analogue of doxorubicin against human tumor xenografts. Clinical Cancer Research, 4(11), 2833-2839. View Source
